molecular formula C34H56N2O10 B7887877 Metoprolol succinate CAS No. 123245-49-8

Metoprolol succinate

Numéro de catalogue B7887877
Numéro CAS: 123245-49-8
Poids moléculaire: 652.8 g/mol
Clé InChI: RGHAZVBIOOEVQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metoprolol Succinate is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat angina (chest pain) and hypertension (high blood pressure). It is also used to lower the risk of death or needing to be hospitalized for heart failure .


Synthesis Analysis

This compound was synthesized from the 4- (2-methoxyethyl)phenol, etherification reaction of phenol with epichlorohydrin to 3- [4- (2-methoxy ethyl phenoxy)]-1,2-propylene oxide, ammonification reaction with isopropyl amine to metoprolol, and then reaction with succinic acid salt could be obtained by organic solvent .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases .


Chemical Reactions Analysis

This compound is stable to hydrolysis, bioavailability, and mobility in the environment. In a study, solutions of metoprolol were exposed to UV-irradiation at different pH values in the presence and absence of hydrogen peroxide. The resulting degradation and transformation products were identified using high-performance liquid-chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases .

Applications De Recherche Scientifique

  • Management of Cardiovascular Conditions : Metoprolol succinate is a beta-blocker widely used for managing hypertension, heart failure, and angina. It is highly cardioselective and effective in reducing cardiovascular events and mortality in patients with these conditions. A controlled release/extended-release formulation ensures constant plasma concentrations and convenience of once-daily administration (Papadopoulos & Papademetriou, 2009); (Kobalava ZhD & G. Km, 2003).

  • Effects on Metabolomic Profiles : this compound affects gut microbiota-derived metabolites. This insight emerged from a study that examined urinary metabolite profiles in hypertensive patients taking metoprolol, revealing significant changes in gut microbiota-dependent metabolites (Brocker et al., 2020).

  • Pharmacokinetics and Toxicity Studies : Combination therapies involving this compound, such as with telmisartan, have been explored for enhanced blood pressure control. These studies assess the safety, efficacy, and pharmacokinetics of such combinations (Nandi et al., 2013).

  • Formulation Advances : Research has focused on developing sustained-release formulations of this compound to ensure consistent drug release and improved patient compliance. Various techniques like controlled-release tablets, matrix tablets, and mucoadhesive microparticles have been evaluated for their efficacy and drug release patterns (Singhvi et al., 2012); (Kumar et al., 2015).

  • Treatment of Specific Patient Groups : Studies also report the use of this compound in specific patient groups, such as those with aortic aneurysms, indicating its safety and effectiveness in diverse clinical scenarios (Çalıyurt, Tuğlu, & Vardar, 2003).

  • Adverse Effects Monitoring : Despite its efficacy, it's crucial to monitor for rare adverse effects like erythema multiforme, a skin reaction, in patients taking this compound (Hong & Bisognano, 2009).

  • Comparative Studies with Other Beta-Blockers : Comparative studies, like those evaluating this compound against carvedilol in heart failure patients, provide insights into the selectivity and efficacy of different beta-blockers in managing cardiac conditions (Zebrack et al., 2009).

Mécanisme D'action

Remember to consult your healthcare provider for personalized information and guidance regarding Metoprolol succinate. 😊👍

Safety and Hazards

You should not use Metoprolol Succinate ER if you have a serious heart problem (heart block, sick sinus syndrome, slow heart rate), severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous. This medicine may cause changes in blood sugar levels .

Orientations Futures

Metoprolol is FDA-approved to treat angina, heart failure, myocardial infarction, atrial fibrillation/flutter, and hypertension. Off-label uses include supraventricular tachycardia and thyroid storm . There is controversy regarding the selection of beta-blockers in the management of the above conditions. There is also conflicting evidence regarding the optimal choice of a particular beta-blocker in treating each specific disease .

Analyse Biochimique

Biochemical Properties

Metoprolol Succinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is a β1-blocker .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by blocking β1-adrenergic receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name

butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHAZVBIOOEVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048726
Record name Metoprolol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98418-47-4
Record name Metoprolol succinate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPROLOL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metoprolol succinate
Reactant of Route 2
Metoprolol succinate
Reactant of Route 3
Reactant of Route 3
Metoprolol succinate
Reactant of Route 4
Metoprolol succinate
Reactant of Route 5
Metoprolol succinate
Reactant of Route 6
Metoprolol succinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.